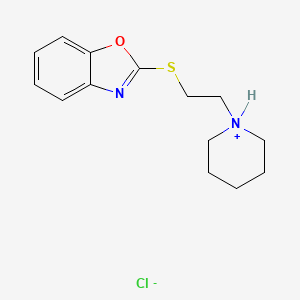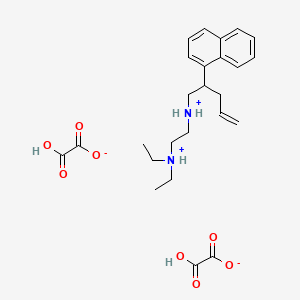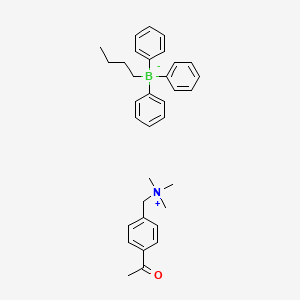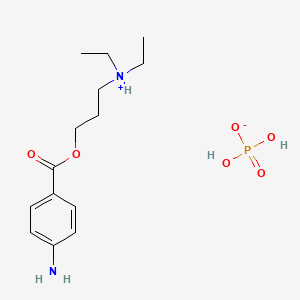
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate is a chemical compound with the molecular formula C14H25N2O6P and a molecular weight of 348.332 g/mol. It is also known by its IUPAC name, this compound. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate typically involves the esterification of p-aminobenzoic acid with 3-(diethylamino)propyl alcohol, followed by the reaction with phosphoric acid to form the dihydrogen phosphate salt. The reaction conditions generally include:
Esterification: The reaction between p-aminobenzoic acid and 3-(diethylamino)propyl alcohol is carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ester.
Phosphorylation: The ester is then reacted with phosphoric acid under controlled temperature and pH conditions to yield the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Phosphorylation: The purified ester is then phosphorylated in large reactors, followed by further purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate can be compared with other similar compounds, such as:
p-Aminobenzoic acid esters: These compounds share a similar ester functional group but differ in their side chains.
Diethylamino derivatives: Compounds with diethylamino groups but different ester or phosphate groups.
Phosphate esters: Compounds with phosphate ester groups but different amine or benzoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
100811-85-6 |
|---|---|
Fórmula molecular |
C14H25N2O6P |
Peso molecular |
348.33 g/mol |
Nombre IUPAC |
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C14H22N2O2.H3O4P/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;1-5(2,3)4/h6-9H,3-5,10-11,15H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
IUOITCODAKJFHB-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)N.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


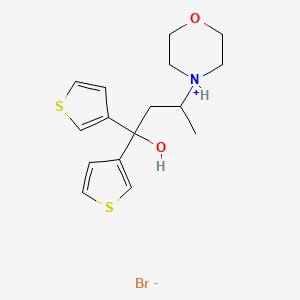
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
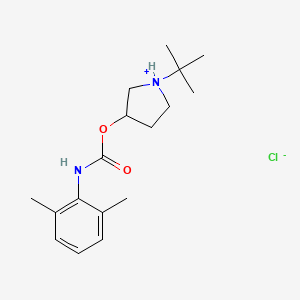
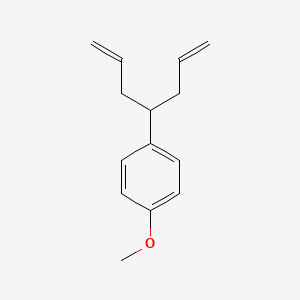

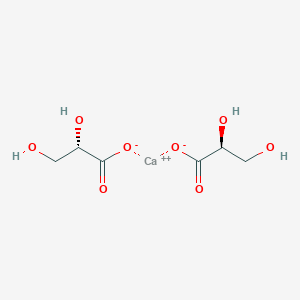
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)

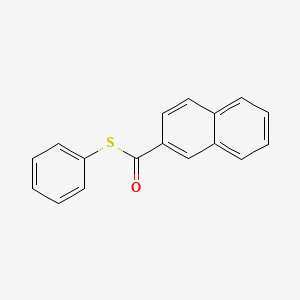
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

